2-氧代-2-(噻吩-2-基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

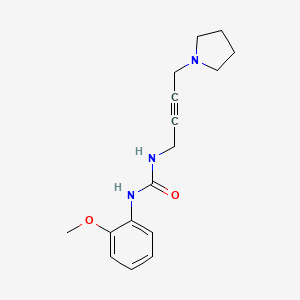

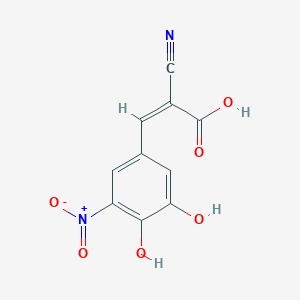

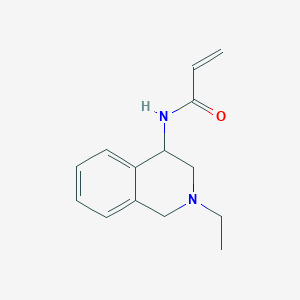

2-Oxo-2-(thiophen-2-yl)acetamide is a compound with the CAS Number: 26359-11-5 . It has a molecular weight of 155.18 and is a powder at room temperature . This compound belongs to the class of organic compounds known as heteroaromatic compounds .

Synthesis Analysis

The synthesis of thiophene derivatives, such as 2-Oxo-2-(thiophen-2-yl)acetamide, often involves condensation reactions. The Gewald reaction, for example, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis

The Inchi Code for 2-Oxo-2-(thiophen-2-yl)acetamide is 1S/C6H5NO2S/c7-6(9)5(8)4-2-1-3-10-4/h1-3H, (H2,7,9) . The Inchi Key is FGLHMQCPPAAJIM-UHFFFAOYSA-N .Chemical Reactions Analysis

The synthesis of thiophene derivatives often involves condensation reactions. For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Physical and Chemical Properties Analysis

2-Oxo-2-(thiophen-2-yl)acetamide is a powder at room temperature . It has a molecular weight of 155.18 . The compound’s Inchi Code is 1S/C6H5NO2S/c7-6(9)5(8)4-2-1-3-10-4/h1-3H, (H2,7,9) and its Inchi Key is FGLHMQCPPAAJIM-UHFFFAOYSA-N .科学研究应用

杂环化合物的合成

“2-氧代-2-(噻吩-2-基)乙酰胺”作为合成各种杂环化合物的先驱。这些化合物因其多样化的生物活性而在药物化学中至关重要。该化合物能够进行不同的化学反应,使其成为合成具有潜在治疗应用的色烯-4-酮衍生物的宝贵起始原料 .

抗癌研究

噻吩衍生物,包括“2-氧代-2-(噻吩-2-基)乙酰胺”,因其抗癌特性而被研究。研究表明这些化合物可有效对抗某些类型的癌细胞。例如,噻吩衍生物已通过乳腺癌小鼠异种移植模型对其体内抗乳腺癌活性进行了评估 .

药理活性

已知噻吩部分表现出广泛的药理活性。含有噻吩环的化合物,例如“2-氧代-2-(噻吩-2-基)乙酰胺”,据报道具有抗炎、抗精神病、抗心律失常和抗焦虑特性。这使得它们在开发新的治疗剂方面具有重要意义 .

抗菌和抗真菌剂

该化合物在合成抗菌和抗真菌剂方面具有潜在应用。其结构框架有利于增强这些特性的化学修饰,使其成为创建对抗微生物和真菌感染的新药的候选者 .

安全和危害

The safety information for 2-Oxo-2-(thiophen-2-yl)acetamide indicates that it is a highly flammable liquid and vapor. It is harmful if swallowed and causes serious eye irritation . Precautionary measures include avoiding heat/sparks/open flames/hot surfaces, keeping the container tightly closed, and wearing protective gloves/protective clothing/eye protection/face protection .

未来方向

Thiophene-based analogs, such as 2-Oxo-2-(thiophen-2-yl)acetamide, have been the focus of a growing number of scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

作用机制

Target of Action

Similar compounds have been shown to interact with various biological targets, including dna bases .

Mode of Action

It is suggested that the compound may interact with its targets through charge transfer interactions . The compound’s electrophilic nature, as indicated by Fukui function analysis, may facilitate these interactions .

Result of Action

Related compounds have demonstrated significant antioxidant and antimicrobial properties .

属性

IUPAC Name |

2-oxo-2-thiophen-2-ylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO2S/c7-6(9)5(8)4-2-1-3-10-4/h1-3H,(H2,7,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGLHMQCPPAAJIM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-[(E)-2-(4-Chlorophenyl)ethenyl]sulfonyl-3,4-dihydro-1H-isoquinolin-5-yl]acetamide](/img/structure/B2361398.png)

![N-[2-(4-chloro-2-isopropyl-5-methylphenoxy)ethyl]acetamide](/img/structure/B2361400.png)

![2-[(piperidin-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2361402.png)

![Methyl 4-[[2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetyl]amino]benzoate](/img/structure/B2361406.png)

![2,3-diphenyl-5-(4-(trifluoromethyl)phenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2361418.png)